2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
Description
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is a complex organic compound that features a phenol group substituted with dichloro and thiadiazole moieties
Properties
IUPAC Name |
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-6-10(12(19)11(16)7-9)14-18-17-13(20-14)8-4-2-1-3-5-8/h1-7,14,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYNLUMXSCYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=C(C(=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrothiadiazole derivatives from reduction, and various substituted phenol derivatives from nucleophilic substitution .
Scientific Research Applications
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can interact with metal ions and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-phenyl-1,3,5-triazine: Another compound with similar structural features but different biological activities.
2,4-dichloro-6-(4-methylphenyl)-1,3,5-triazine: Similar in structure but with a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both dichloro and thiadiazole moieties, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
